molecular formula C17H22N2O3 B14372097 Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate CAS No. 91482-62-1

Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate

Cat. No.: B14372097
CAS No.: 91482-62-1
M. Wt: 302.37 g/mol
InChI Key: QVEUWRSYADOYCH-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and an amino group at the 8th position, linked to a pentanoate ester. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, disrupting the replication process. Additionally, the methoxy and amino groups can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The compound may also inhibit enzymes involved in critical cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate is unique due to its combination of a quinoline ring with a methoxy group, an amino group, and a pentanoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-16(20)8-7-12(2)19-15-11-14(21-3)10-13-6-5-9-18-17(13)15/h5-6,9-12,19H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUWRSYADOYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540563
Record name Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91482-62-1
Record name Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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